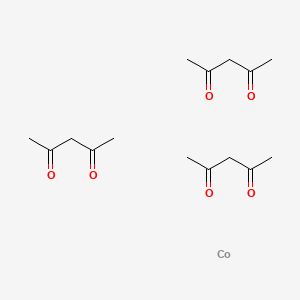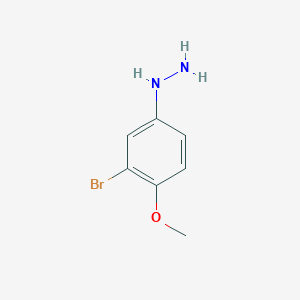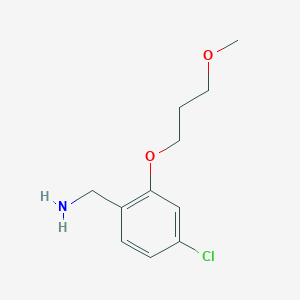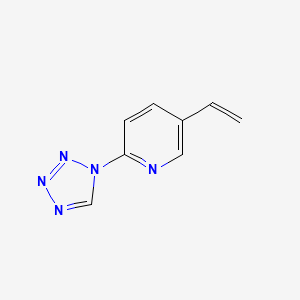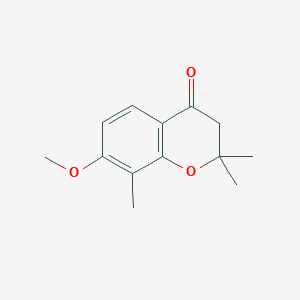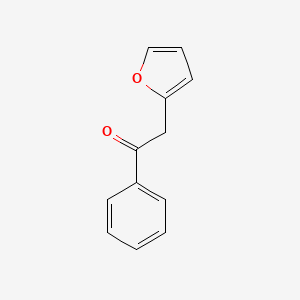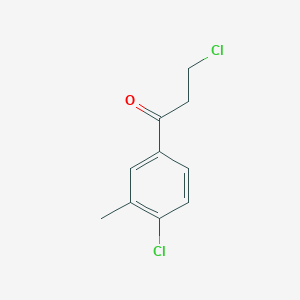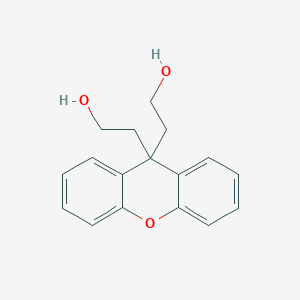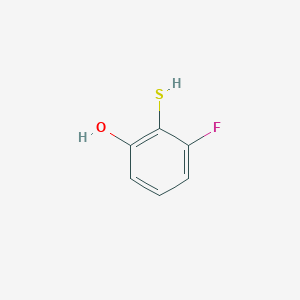
3-fluoro-2-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-2-sulfanylphenol is an organic compound with the molecular formula C6H5FOS It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the third position and a thiol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-sulfanylphenol typically involves the introduction of a fluorine atom and a thiol group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The thiol group can be introduced via a substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-fluoro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hydroxy compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-fluoro-2-sulfanylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-2-sulfanylphenol involves its interaction with biological molecules through its thiol and fluorine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and interaction with other molecules due to its high electronegativity.
Comparaison Avec Des Composés Similaires
3-Fluorophenol: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Mercaptophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
4-Fluoro-2-mercaptophenol: The position of the fluorine atom is different, leading to variations in reactivity and applications.
Uniqueness: 3-fluoro-2-sulfanylphenol is unique due to the presence of both a fluorine atom and a thiol group on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H5FOS |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-fluoro-2-sulfanylphenol |
InChI |
InChI=1S/C6H5FOS/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H |
Clé InChI |
FXQVRQBTPYSZHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)

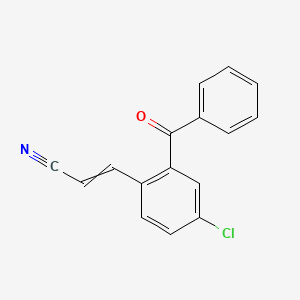

![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)
